Finasteride 2-(2-Methylpropanol)amide, commonly known as finasteride, is a synthetic 4-aza steroid compound that acts as a specific inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in various physiological processes. Finasteride's ability to decrease serum and scalp DHT levels has led to its widespread use in treating conditions like benign prostatic hyperplasia (BPH) and male pattern hair loss246.
Finasteride has been proven effective in treating men with vertex and frontal male pattern hair loss. Studies have shown a significant increase in hair count and improvements in global photographic assessments for men treated with finasteride. Its efficacy extends to maintaining or improving hair growth over extended periods, with a well-tolerated safety profile19.
In patients with BPH, finasteride has been found to decrease prostate volume significantly, which correlates with a reduction in symptoms and potential long-term benefits. The drug's ability to suppress serum DHT levels without lowering testosterone is particularly advantageous in managing BPH, as it reduces prostate size without affecting other testosterone-dependent processes24.
While primarily used for BPH and hair loss, finasteride has also been explored for its potential in prostate cancer prevention. By altering the hormonal environment within the prostate, finasteride may contribute to antiproliferative properties that could be beneficial in preventing the development or progression of prostate cancer4.
Finasteride has been shown to affect the expression of insulin-like growth factor (IGF)-I and its receptor genes in the prostate, which may contribute to its antiproliferative effects. The drug also influences the levels of IGF binding proteins, which are involved in the regulation of IGF activity and could play a role in the inhibition of prostate growth3.
Despite its effectiveness in men, finasteride has not demonstrated the same efficacy in postmenopausal women with androgenetic alopecia. Clinical trials have shown no significant difference in hair count changes between finasteride and placebo groups in this population8.
The synthesis of Finasteride 2-(2-Methylpropanol)amide typically involves several steps, focusing on the reaction between Finasteride and 2-methylpropanol. The general process can be outlined as follows:
This method reflects common synthetic practices in organic chemistry, emphasizing careful control over reaction conditions to achieve high purity and yield .
The molecular structure of Finasteride 2-(2-Methylpropanol)amide can be described as follows:
The molecular structure can be represented through various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformational properties and stability .
Finasteride 2-(2-Methylpropanol)amide is involved in several chemical reactions that can modify its structure or functionality:
These reactions highlight its versatility as a compound in organic synthesis and pharmaceutical applications .
Finasteride 2-(2-Methylpropanol)amide primarily acts as a competitive inhibitor of Type II 5α-reductase.
Finasteride 2-(2-Methylpropanol)amide exhibits several notable physical and chemical properties:
Finasteride 2-(2-Methylpropanol)amide has several important scientific applications:
Finasteride 2-(2-Methylpropanol)amide, designated as the M-1 metabolite of finasteride, features a complex tetracyclic steroidal backbone modified by a tertiary amide side chain. Its systematic IUPAC name is (1S,3aS,3bS,5aR,9aR,9bS,11aR)-N-(1-Hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide [5] [7]. The structure retains the 4-azasteroid core of finasteride but replaces the parent tert-butylamide group with a 2-hydroxy-1,1-dimethylethyl carboxamide moiety. This modification arises from oxidative metabolism of the tert-butyl group, yielding a β-hydroxy acid intermediate that subsequently lactonizes and rearranges to form the stable M-1 metabolite [2] [9].
Critical stereochemical features include seven chiral centers with absolute configurations (4aR,4bS,6aS,7S,9aS,9bS,11aR) that are conserved from finasteride. The 7S configuration governs the spatial orientation of the carboxamide side chain, essential for binding to 5α-reductase. Crystallographic data confirms that the 17β-carboxamide side chain projects perpendicularly to the steroid plane, while the 2-methylpropanolamide substituent adopts a staggered conformation, facilitating hydrogen bonding via its hydroxyl group [5].
The compound has the molecular formula C₂₃H₃₆N₂O₃ [2] [3] [4] and a molecular weight of 388.54 g/mol [2] [3] [4]. Key physicochemical properties include:
Table 1: Molecular Properties of Finasteride 2-(2-Methylpropanol)amide
Property | Value |
---|---|
Empirical Formula | C₂₃H₃₆N₂O₃ |
Molecular Weight | 388.54 g/mol |
Exact Mass | 388.2726 Da [5] |
Hydrogen Bond Donors | 2 (Amide NH, OH) |
Hydrogen Bond Acceptors | 4 (Carbonyl O, OH, N) |
Rotatable Bonds | 5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR exhibits characteristic signals including:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 389.28 (calculated 389.2799 for C₂₃H₃₇N₂O₃⁺). Major fragment ions include m/z 372.25 ([M+H–H₂O]⁺), m/z 316.20 (loss of C₄H₉NO from the side chain), and m/z 304.22 (steroid backbone after cleavage of the amide bond) [5] [7]. High-resolution MS validates the elemental composition with an accurate mass of 388.2726 Da [5].
Infrared (IR) Spectroscopy:Key absorptions occur at:
Table 2: Structural and Functional Comparison with Finasteride
Property | Finasteride | Finasteride 2-(2-Methylpropanol)amide |
---|---|---|
Molecular Formula | C₂₃H₃₆N₂O₂ [9] | C₂₃H₃₆N₂O₃ [2] [9] |
Molecular Weight | 372.54 g/mol [9] | 388.54 g/mol [2] [9] |
Side Chain | tert-Butylamide | 2-Hydroxy-1,1-dimethylethyl carboxamide |
Key Functional Groups | Tertiary amide | Hydroxy tertiary amide |
Biological Role | Parent drug | Active metabolite (M-1) [2] [5] |
The primary structural divergence lies in the oxidation of the tert-butyl group of finasteride to a 2-hydroxy-1,1-dimethylethyl moiety. This transformation increases molecular weight by 16 Da (addition of one oxygen atom) and introduces a polar hydroxyl group, marginally enhancing hydrophilicity [9]. Despite this modification, the metabolite retains potent inhibition of 5α-reductase (Type II isoform), as confirmed by in vitro assays showing comparable IC₅₀ values to finasteride [2] [3] [5]. Stereochemical alignment of the azasteroid core with the enzyme’s active site remains unaltered, explaining the conserved activity. Phase II metabolism further conjugates the hydroxyl group via glucuronidation, forming Finasteride 2-(2-Methylpropanol)amide β-D-Glucuronide (C₂₉H₄₄N₂O₉, MW 564.67 Da) for renal excretion [6] [9].
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4